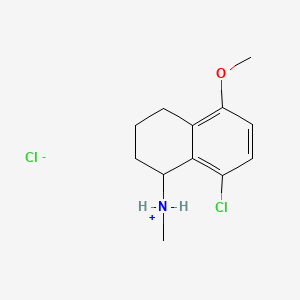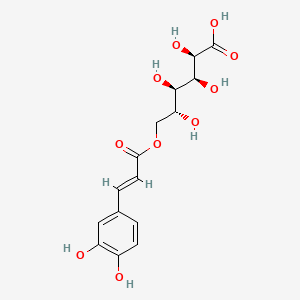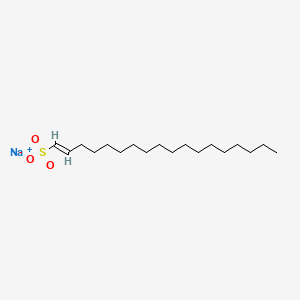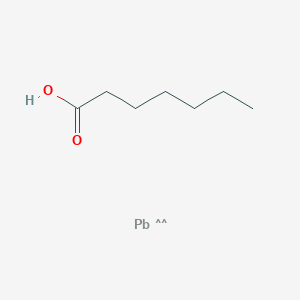![molecular formula C10H8F5NO2 B13733837 ethyl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate CAS No. 1799-76-4](/img/structure/B13733837.png)
ethyl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate is a chemical compound with the molecular formula C10H8F5NO2 It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethyl carbamate group
Preparation Methods
The synthesis of ethyl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 2,5-difluoro-3-(trifluoromethyl)aniline with ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Ethyl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The difluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry.
Biology: The compound’s unique structure makes it a candidate for studying the effects of fluorinated compounds on biological systems.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and stability, making this compound of interest in drug development and pharmaceutical research.
Industry: It can be used in the development of agrochemicals, such as herbicides and insecticides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of ethyl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate can be compared with other fluorinated carbamates and phenyl derivatives. Similar compounds include:
Ethyl N-[2,4-difluoro-3-(trifluoromethyl)phenyl]carbamate: Differing in the position of the fluorine atoms on the phenyl ring.
Mthis compound: Differing in the alkyl group attached to the carbamate.
Ethyl N-[2,5-dichloro-3-(trifluoromethyl)phenyl]carbamate: Differing in the halogen atoms attached to the phenyl ring.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
1799-76-4 |
|---|---|
Molecular Formula |
C10H8F5NO2 |
Molecular Weight |
269.17 g/mol |
IUPAC Name |
ethyl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C10H8F5NO2/c1-2-18-9(17)16-7-4-5(11)3-6(8(7)12)10(13,14)15/h3-4H,2H2,1H3,(H,16,17) |
InChI Key |
MEJYGXYMUJBNPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC(=C1F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


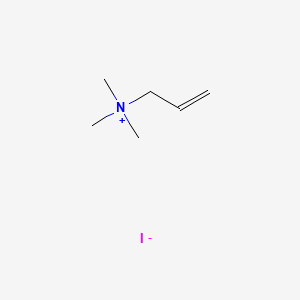
![3-Isobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B13733762.png)
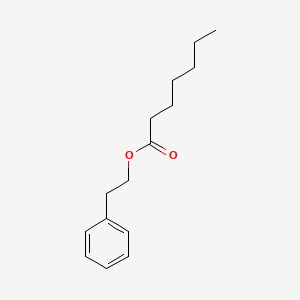

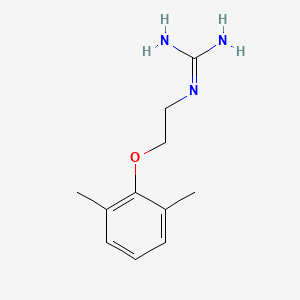
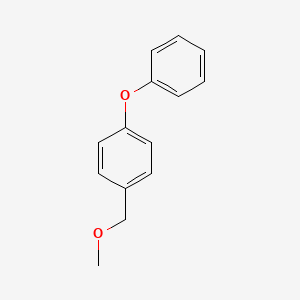
![3-methoxy-4-[5-(2-methylphenyl)pentoxy]aniline](/img/structure/B13733780.png)
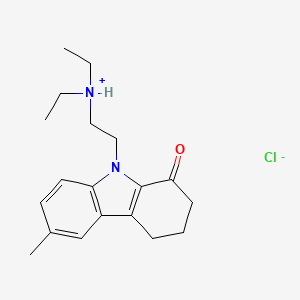
![(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B13733784.png)
![5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B13733792.png)
